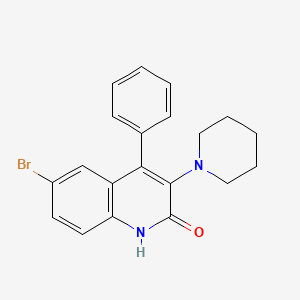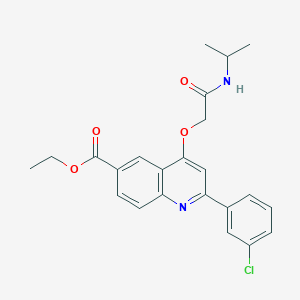
Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C23H23ClN2O4 and its molecular weight is 426.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate is a compound that can be involved in various synthetic routes and chemical reactions. The synthesis and reactions of related quinoline derivatives highlight the versatility and applicability of this compound in organic synthesis. For instance, Bakhite et al. (1995) explored the synthesis and reactions of pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system, demonstrating the compound's utility in creating novel heterocyclic systems (Bakhite et al., 1995).
Corrosion Inhibition
Quinoline derivatives have been studied for their potential as corrosion inhibitors. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of some quinoxalines, including similar compounds, as corrosion inhibitors of copper in nitric acid media. This research suggests potential applications of Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate in protecting metals from corrosion (Zarrouk et al., 2014).
Optical and Electronic Properties
The optical and electronic properties of quinoline derivatives are of significant interest in materials science. Zeyada et al. (2016) investigated the structural and optical properties of 4H-pyrano quinoline derivatives thin films, highlighting their polycrystalline nature and nanocrystallites dispersed in an amorphous matrix. This research indicates the potential of Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate in photovoltaic and electronic applications (Zeyada et al., 2016).
Medicinal Chemistry and Pharmacology
While the explicit research on the medicinal applications of Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate is limited, related compounds have been synthesized and evaluated for various biological activities. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) showcases the potential pharmacological applications of quinoline derivatives in developing cytotoxic agents against various cancer cell lines (Deady et al., 2003).
Propiedades
IUPAC Name |
ethyl 2-(3-chlorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-4-29-23(28)16-8-9-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-6-5-7-17(24)10-15/h5-12,14H,4,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMHAMDEBNAHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chlorophenyl)-4-(2-(isopropylamino)-2-oxoethoxy)quinoline-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

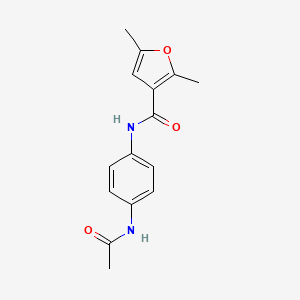
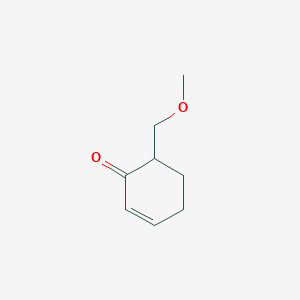
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)

![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)

![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2471579.png)

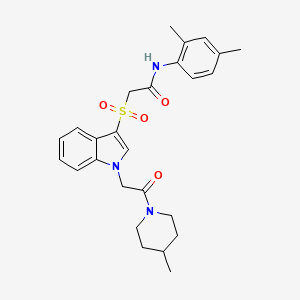
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2471587.png)



